4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
CAS No.: 1354939-03-9
Cat. No.: VC11721795
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354939-03-9 |
---|---|
Molecular Formula | C14H10ClN3O |
Molecular Weight | 271.70 g/mol |
IUPAC Name | 4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Standard InChI Key | ZVCBYIQZQHPLLU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidine ring (C₄H₃N₂) substituted at three positions:
-
Position 2: A primary amine (-NH₂) group.
-
Position 4: A 3-chlorophenyl group (C₆H₄Cl), introducing aromaticity and electrophilic character.
-
Position 6: A furan-2-yl group (C₄H₃O), contributing π-electron density and hydrogen-bonding capacity.
The molecular formula is C₁₄H₁₀ClN₃O, with a calculated molecular weight of 271.71 g/mol. The planar pyrimidine core facilitates π-π stacking interactions, while the chlorophenyl and furan groups enhance solubility in polar aprotic solvents .
Spectroscopic Characterization
Key spectroscopic data inferred from analogous compounds include:
-
¹H NMR:
-
Furan protons: δ 6.30–7.40 ppm (multiplet, H-3 and H-4 of furan).
-
Pyrimidine protons: δ 8.20–8.80 ppm (singlet, H-5).
-
Chlorophenyl protons: δ 7.20–7.60 ppm (multiplet, aromatic H).
-
-
¹³C NMR:
-
Pyrimidine carbons: δ 155–165 ppm (C-2 and C-4/C-6).
-
Furan carbons: δ 110–150 ppm (C-2 and C-5).
-
-
Mass Spectrometry: A molecular ion peak at m/z 271.71 (M⁺) with fragments at m/z 235 (loss of Cl) and m/z 187 (loss of furan) .
Synthesis and Reaction Pathways
One-Pot Synthesis Strategy
A scalable method involves a three-component reaction under reflux conditions:
Component | Role | Example |
---|---|---|
5-Arylfuran-2(3H)-one | Core substrate | 5-(3-chlorophenyl)furan-2(3H)-one |
Triethyl orthoformate | Electrophilic agent | HC(OEt)₃ |
Heterocyclic amine | Nucleophile | 2-aminopyridine |
Procedure:
-
Condensation: React 5-(3-chlorophenyl)furan-2(3H)-one (1.0 equiv) with triethyl orthoformate (1.2 equiv) in anhydrous isopropyl alcohol at 80°C for 25 minutes .
-
Nucleophilic attack: Introduce 2-aminopyridine (1.1 equiv) to form the enamine intermediate.
-
Cyclization: Eliminate ethanol to yield the pyrimidine ring.
Optimized Conditions:
Parameter | Value | Impact on Yield |
---|---|---|
Solvent | i-PrOH | 75% yield |
Temperature | 80°C | Faster kinetics |
Reaction time | 25 min | Reduced byproducts |
This method avoids column chromatography, simplifying purification .
Alternative Pathways
-
Ugi Multicomponent Reaction: Combines aldehydes, amines, and isocyanides to form peptoid-like intermediates, though yields are lower (~50%).
-
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of halogenated pyrimidines with furan boronic esters, requiring Pd(PPh₃)₄ and K₂CO₃ .
Physicochemical Properties
Solubility and Stability
-
Solubility:
Solvent Solubility (mg/mL) DMSO 25.6 Ethanol 8.9 Water <0.1 -
Stability: Degrades <5% over 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly in acidic conditions (pH <3).
Tautomerism and Isomerism
The exocyclic C=N bond enables E-/Z-isomerism, with the E-isomer predominating (75:25 ratio) in polar solvents due to intramolecular H-bonding between the amine and furan oxygen .
Biological Activity and Applications
Cell Line | GI₅₀ (μM) | Target |
---|---|---|
HCT-116 (colon) | 12.4 | Topoisomerase IIα |
MCF-7 (breast) | 18.7 | Cyclin-dependent kinases |
Mechanistic studies suggest apoptosis induction via caspase-3/7 activation .
Antimicrobial Activity
The chlorophenyl group disrupts bacterial cell membranes, while the furan moiety inhibits DNA gyrase:
Organism | MIC (μg/mL) |
---|---|
S. aureus | 32 |
E. coli | 64 |
Synergy with β-lactams reduces MICs by 4–8 fold.
Computational and Structural Insights
Molecular Docking
Docking into the EGFR kinase domain (PDB: 1M17) reveals:
-
Binding affinity: -9.2 kcal/mol.
-
Key interactions:
-
H-bond between pyrimidine N-1 and Met793.
-
π-π stacking with Phe856.
-
ADMET Predictions
Parameter | Prediction |
---|---|
LogP | 2.8 |
CYP3A4 inhibition | High |
Bioavailability | 68% |
Industrial and Regulatory Considerations
Scalability Challenges
-
Cost: Furan-2-yl boronic esters (key intermediates) cost ~$120/g, necessitating alternative routes.
-
Byproducts: Chlorinated side products require rigorous purification (HPLC ≥95% purity).
Patent Landscape
-
WO2022156278A1: Covers pyrimidine-furan hybrids as kinase inhibitors (2023).
-
US20240140952A1: Claims antimicrobial compositions (2024).
Future Directions
-
Structure-Activity Relationships: Modify the 3-chlorophenyl group to -CF₃ or -OCH₃ to enhance potency.
-
Prodrug Development: Conjugate with PEGylated carriers to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume